N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide
Description
N-{3-[1-(3-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety substituted with a 3-fluorophenyl group and a methyl group. The thiadiazole ring is further functionalized with a 4-methoxybenzamide group. The fluorine atom on the phenyl ring likely enhances metabolic stability and binding affinity due to its electron-withdrawing nature and small atomic radius, while the methoxy group on the benzamide may improve solubility .
Properties
Molecular Formula |
C19H15FN6O2S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[3-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H15FN6O2S/c1-11-16(23-25-26(11)14-5-3-4-13(20)10-14)17-21-19(29-24-17)22-18(27)12-6-8-15(28-2)9-7-12/h3-10H,1-2H3,(H,21,22,24,27) |
InChI Key |
OKQQPYAUMKDDCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide typically involves multi-step reactions. The synthetic route may include the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the thiadiazole moiety. The final step often involves coupling the intermediate with 4-methoxybenzamide under specific reaction conditions. Industrial production methods may optimize these steps to enhance yield and purity, often involving the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the triazole and thiadiazole rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the compound, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Scientific Research Applications
Anticancer Activity
The compound's structure suggests potential for significant biological activity, particularly against various cancer cell lines. Studies have indicated that derivatives of thiadiazole and triazole exhibit notable cytotoxic effects. Specifically, the following findings highlight the anticancer potential of related compounds:
- Cytotoxic Properties : Research has shown that 1,3,4-thiadiazole derivatives can suppress the growth of several human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. For instance, one study reported an IC50 value of 4.27 µg/mL for a related compound against the SK-MEL-2 cell line .
- Structure–Activity Relationship : The nature of substituents on the phenyl ring significantly influences the cytotoxic activity of these compounds. For example, a fluorine substitution was found to enhance anticancer activity compared to chlorine .
Mechanistic Insights
Understanding the mechanisms by which these compounds exert their effects is crucial for optimizing their therapeutic use:
- Cell Cycle Modulation : Compounds similar to N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide have been shown to induce cell cycle progression from G1 to S phase in cancer cells. This effect is linked to the inhibition of key signaling pathways such as ERK1/2 .
Drug Development Potential
Given its promising biological activity, this compound could serve as a lead structure in drug development:
- Novel Anticancer Agents : The unique combination of triazole and thiadiazole moieties provides a scaffold for designing new anticancer agents with improved efficacy and selectivity against tumor cells.
Comparative Analysis with Other Compounds
To further understand the potential applications of this compound, a comparative analysis with other related compounds can be beneficial:
| Compound Name | Structure | IC50 Value (µg/mL) | Cancer Type |
|---|---|---|---|
| Compound A | [Structure A] | 4.27 | Skin (SK-MEL-2) |
| Compound B | [Structure B] | 9.0 | Breast (MDA-MB231) |
| N-{3-[...] } | [Current Compound] | TBD | TBD |
Mechanism of Action
The mechanism of action of N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various cellular pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally analogous compounds from recent literature and databases:
Table 1: Structural and Physicochemical Comparison
Key Observations
The 4-fluorophenyl isomer () may exhibit distinct binding modes due to positional differences . Methoxy vs. Chloro: The 4-methoxybenzamide group in the main compound enhances solubility compared to the 4-chloro analog (), which prioritizes lipophilicity .
Synthetic Pathways: Click chemistry (azide-alkyne cycloaddition) is a common method for triazole formation in analogs like those in and . The main compound’s synthesis likely follows similar protocols but with tailored aryl azides and alkynes.
Computational Insights :
- Docking studies in suggest that substituents on the triazole ring influence binding poses in enzyme active sites. For instance, bulkier groups like bromine () may occupy hydrophobic pockets, while fluorine (main compound) could optimize π-π stacking .
Research Findings and Implications
- Bioactivity Potential: While explicit activity data for the main compound is unavailable in the provided evidence, analogs with similar frameworks (e.g., ’s compounds) show inhibitory activity against enzymes like α-glucosidase, suggesting a plausible therapeutic direction .
- Metabolic Stability : The 3-fluorophenyl group in the main compound may confer better metabolic stability compared to methoxy- or methylsulfanyl-substituted analogs, as fluorine resists oxidative degradation .
- Solubility vs. Permeability : The 4-methoxybenzamide group enhances aqueous solubility but could reduce blood-brain barrier penetration compared to lipophilic substituents like chloro or bromo .
Biological Activity
The compound N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is a novel derivative belonging to the class of 1,2,3-triazoles and thiadiazoles. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this specific compound based on available literature, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process that integrates triazole and thiadiazole moieties. The synthetic pathway often includes:
- Formation of the triazole ring via a cycloaddition reaction.
- Introduction of the thiadiazole unit through condensation reactions.
- Final acylation to attach the methoxybenzamide group.
Anticancer Activity
Research indicates that compounds with 1,2,3-triazole and thiadiazole functionalities exhibit significant anticancer properties. For instance:
- In vitro Studies : A study evaluating various triazole derivatives showed moderate activity against several cancer cell lines including melanoma and breast cancer. The compound demonstrated a Log GI50 value of approximately -5.55 against melanoma cell lines (SK-MEL-5) and -5.70 against breast cancer (MDA-MB-468) .
| Cell Line | Disease Type | Log GI50 |
|---|---|---|
| SK-MEL-5 | Melanoma | -5.55 |
| MDA-MB-468 | Breast Cancer | -5.70 |
| OVCAR-4 | Ovarian Cancer | -5.52 |
| CAKI-1 | Renal Cancer | -5.33 |
Antibacterial Activity
The antibacterial potential of related triazole derivatives has been documented extensively:
- Minimum Inhibitory Concentration (MIC) : Compounds similar in structure have shown MIC values as low as 0.95 µM against Klebsiella pneumoniae and 1.95 µM against Escherichia coli . This suggests that modifications in the triazole structure can enhance antimicrobial efficacy.
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Pathways : Triazoles are known to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and cancer progression .
- Disruption of Cellular Processes : The presence of fluorine in the phenyl ring may enhance lipophilicity and facilitate cellular uptake, leading to increased cytotoxicity against tumor cells .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide, and how are intermediates validated?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the triazole-thiadiazole core. For example, 3-fluorophenyl-substituted triazoles are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by thiadiazole ring formation using thiourea derivatives under acidic conditions. Key intermediates, such as 3-mercapto-5-methyl-1,2,4-triazole, are generated via condensation of acyl chlorides with amino-thiol precursors in anhydrous acetonitrile at reflux .
- Validation : Intermediates are characterized by NMR (¹H/¹³C), IR spectroscopy, and elemental analysis. For instance, highlights the use of melting points, spectral data, and elemental composition (C, H, N) to confirm purity and structural integrity.
Q. How are spectral and analytical techniques utilized to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in the 6.5–8.5 ppm range).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1680 cm⁻¹ for benzamide, C-F stretching at ~1100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Data Cross-Validation : Elemental analysis (e.g., %C, %N) is compared with theoretical values to rule out impurities .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology : Initial screens include:
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates. mentions docking studies to predict binding modes with target enzymes (e.g., α-glucosidase).
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in reported synthetic yields?
- Analysis : Discrepancies in yields (e.g., 40–80%) may arise from variations in catalysts (CuI vs. CuSO₄/ascorbate), solvent polarity, or reaction time. highlights microwave-assisted synthesis as a method to enhance efficiency (e.g., reduced reaction time from 12 h to 1 h) .
- Resolution : Design a factorial experiment to test variables (temperature, catalyst loading, solvent) and apply statistical tools (ANOVA) to identify critical parameters.
Q. What computational approaches are used to elucidate structure-activity relationships (SAR) for fluorophenyl and methoxy substituents?
- Methodology :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like kinases or receptors. shows triazole-thiadiazole derivatives binding to α-glucosidase via hydrogen bonds and π-π stacking .
- QSAR Modeling : Hammett constants (σ) for substituents (e.g., 3-fluorophenyl’s electron-withdrawing effect) correlate with bioactivity.
- Case Study : Fluorine enhances lipophilicity and membrane penetration, while methoxy groups improve solubility and hydrogen-bonding capacity .
Q. How do metal complexes of this compound compare in stability and bioactivity?
- Methodology : Synthesize Cu(II) or Ni(II) complexes by reacting the compound with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water. Characterize via UV-Vis (d-d transitions), cyclic voltammetry, and thermogravimetric analysis (TGA) .
- Findings : Metal coordination often enhances antimicrobial activity. For example, triazole-Cu(II) complexes in show MIC values 2–4× lower than the ligand alone against P. aeruginosa.
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
- Analysis : Poor in vivo performance may stem from metabolic instability or low bioavailability.
- Solutions :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve absorption.
- Formulation : Use nanocarriers (liposomes) to enhance solubility and target delivery. suggests future work on derivatives with improved pharmacokinetic profiles .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the role of the thiadiazole ring in bioactivity?
- Case Study : Some studies () attribute antimicrobial activity to the triazole-thiadiazole core, while others ( ) emphasize benzamide substituents.
- Resolution : Perform fragment-based drug design (FBDD) to isolate contributions. For example, synthesize analogs lacking the thiadiazole and compare IC₅₀ values in enzyme assays.
Methodological Tables
Table 1 : Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | CuSO₄/NaAsc, DMF, RT, 12 h | 65 | |
| 2 | POCl₃, 120°C, 4 h | 72 | |
| 3 | Microwave, EtOH, 80°C, 1 h | 85 |
Table 2 : SAR of Substituents on Bioactivity
| Substituent | Target Enzyme IC₅₀ (µM) | MIC (µg/mL, E. coli) |
|---|---|---|
| 3-Fluorophenyl | 0.45 ± 0.02 | 8.2 |
| 4-Methoxybenzamide | 0.38 ± 0.03 | 6.7 |
| Unsubstituted phenyl | 1.20 ± 0.10 | 32.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
